Ethyl 2-amino-6-fluorobenzoate
Overview
Description
Ethyl 2-amino-6-fluorobenzoate is an organic compound with the molecular formula C9H8FNO2. It is a derivative of benzoic acid, where the carboxyl group is esterified with ethanol, and the benzene ring is substituted with an amino group at the second position and a fluorine atom at the sixth position. This compound is used in various scientific research applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
Ethyl 2-amino-6-fluorobenzoate can be synthesized through several methods. One common approach involves the esterification of 2-amino-6-fluorobenzoic acid with ethanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction typically occurs under reflux conditions to ensure complete conversion of the acid to the ester.
Another method involves the direct fluorination of ethyl 2-amino-benzoate using a fluorinating agent such as Selectfluor. This reaction is usually carried out in an organic solvent like acetonitrile at room temperature.
Industrial Production Methods
In industrial settings, the production of this compound often involves large-scale esterification processes. The reaction conditions are optimized to maximize yield and purity, often using continuous flow reactors to maintain consistent reaction conditions and improve efficiency.
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-amino-6-fluorobenzoate undergoes various chemical reactions, including:
Nucleophilic Substitution: The amino group can participate in nucleophilic substitution reactions, where it can be replaced by other nucleophiles.
Electrophilic Aromatic Substitution: The fluorine atom on the benzene ring can influence the reactivity of the compound in electrophilic aromatic substitution reactions.
Hydrolysis: The ester group can be hydrolyzed to yield 2-amino-6-fluorobenzoic acid and ethanol.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include alkyl halides and acyl chlorides, typically under basic conditions.
Electrophilic Aromatic Substitution: Reagents such as nitrating agents (e.g., nitric acid) or sulfonating agents (e.g., sulfuric acid) are used under acidic conditions.
Hydrolysis: Acidic or basic hydrolysis can be performed using hydrochloric acid or sodium hydroxide, respectively.
Major Products
Nucleophilic Substitution: Products depend on the nucleophile used, such as substituted amines or amides.
Electrophilic Aromatic Substitution: Products include nitro or sulfonic acid derivatives.
Hydrolysis: The major products are 2-amino-6-fluorobenzoic acid and ethanol.
Scientific Research Applications
Ethyl 2-amino-6-fluorobenzoate is utilized in various scientific research fields:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules.
Biology: It is used in the study of enzyme interactions and as a substrate in biochemical assays.
Medicine: The compound is investigated for its potential pharmacological properties, including anti-inflammatory and analgesic effects.
Industry: It is used in the development of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of ethyl 2-amino-6-fluorobenzoate involves its interaction with biological molecules through its amino and ester functional groups. The amino group can form hydrogen bonds with proteins and enzymes, influencing their activity. The ester group can undergo hydrolysis, releasing the active 2-amino-6-fluorobenzoic acid, which can interact with various molecular targets.
Comparison with Similar Compounds
Ethyl 2-amino-6-fluorobenzoate can be compared with other similar compounds such as:
Ethyl 2-amino-benzoate: Lacks the fluorine atom, resulting in different reactivity and biological activity.
Ethyl 2-amino-4-fluorobenzoate: The fluorine atom is positioned differently, affecting its chemical properties and reactivity.
Ethyl 2-amino-6-chlorobenzoate:
Properties
IUPAC Name |
ethyl 2-amino-6-fluorobenzoate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10FNO2/c1-2-13-9(12)8-6(10)4-3-5-7(8)11/h3-5H,2,11H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZOEDCXVSDKUJQP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(C=CC=C1F)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10FNO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
183.18 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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